Cas no 1691702-55-2 (4-Ethenyl-3-methylbenzaldehyde)

4-Ethenyl-3-methylbenzaldehyde 化学的及び物理的性質
名前と識別子
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- 4-Ethenyl-3-methylbenzaldehyde
-
- インチ: 1S/C10H10O/c1-3-10-5-4-9(7-11)6-8(10)2/h3-7H,1H2,2H3
- InChIKey: VMKLALNSJQSTBT-UHFFFAOYSA-N
- ほほえんだ: C(=O)C1=CC=C(C=C)C(C)=C1
計算された属性
- せいみつぶんしりょう: 146.073164938g/mol
- どういたいしつりょう: 146.073164938g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 17.1Ų
4-Ethenyl-3-methylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-388708-5.0g |
4-ethenyl-3-methylbenzaldehyde |
1691702-55-2 | 5.0g |
$3018.0 | 2023-03-02 | ||
Enamine | EN300-388708-2.5g |
4-ethenyl-3-methylbenzaldehyde |
1691702-55-2 | 2.5g |
$2384.0 | 2023-03-02 | ||
Enamine | EN300-388708-10.0g |
4-ethenyl-3-methylbenzaldehyde |
1691702-55-2 | 10.0g |
$3795.0 | 2023-03-02 | ||
Enamine | EN300-388708-1.0g |
4-ethenyl-3-methylbenzaldehyde |
1691702-55-2 | 1.0g |
$1150.0 | 2023-03-02 |
4-Ethenyl-3-methylbenzaldehyde 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-Ethenyl-3-methylbenzaldehydeに関する追加情報
4-Ethenyl-3-methylbenzaldehyde (CAS No. 1691702-55-2): An Overview of a Versatile Compound in Chemical and Pharmaceutical Research
4-Ethenyl-3-methylbenzaldehyde (CAS No. 1691702-55-2) is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. This compound, also known as (E)-4-vinyl-3-methylbenzaldehyde, is characterized by its aromatic ring structure with a vinyl group and a methyl group attached to the benzaldehyde moiety. This structural configuration imparts specific chemical and physical properties that make it an intriguing subject for both academic research and industrial applications.
The molecular formula of 4-Ethenyl-3-methylbenzaldehyde is C10H10O, with a molecular weight of approximately 142.18 g/mol. The compound is a colorless to pale yellow liquid at room temperature and has a characteristic aldehyde odor. Its boiling point is around 190°C, and it is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These physical properties make it suitable for use in various chemical reactions and processes.
In the realm of organic synthesis, 4-Ethenyl-3-methylbenzaldehyde serves as a valuable building block for the preparation of more complex molecules. Its vinyl group can undergo various reactions, such as hydrogenation, halogenation, and addition reactions with nucleophiles. The aldehyde functional group can be readily converted into other functional groups through reactions like reduction to an alcohol or oxidation to a carboxylic acid. These transformations are crucial for the synthesis of intermediates used in the production of pharmaceuticals, fragrances, and other fine chemicals.
Recent studies have highlighted the potential of 4-Ethenyl-3-methylbenzaldehyde in pharmaceutical research. For instance, a study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit significant anti-inflammatory and anti-cancer activities. The researchers synthesized a series of substituted benzaldehydes and evaluated their biological activities using in vitro assays. One of the derivatives, which included an additional hydroxyl group on the benzene ring, showed potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. This finding suggests that 4-Ethenyl-3-methylbenzaldehyde could serve as a lead compound for the development of new anti-inflammatory drugs.
In another study published in the European Journal of Medicinal Chemistry, researchers explored the use of 4-Ethenyl-3-methylbenzaldehyde as a precursor for the synthesis of novel anticancer agents. They developed a series of compounds by modifying the vinyl group and found that some derivatives exhibited selective cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways. These results indicate that 4-Ethenyl-3-methylbenzaldehyde has potential as a scaffold for designing more effective anticancer drugs.
Beyond its applications in pharmaceuticals, 4-Ethenyl-3-methylbenzaldehyde has also been investigated for its use in materials science. A study published in Advanced Materials reported that this compound can be polymerized to form conjugated polymers with unique optical and electronic properties. These polymers have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The researchers demonstrated that the polymer derived from 4-Ethenyl-3-methylbenzaldehyde exhibited high photoluminescence quantum yields and good charge transport properties, making it a promising candidate for next-generation electronic devices.
The versatility of 4-Ethenyl-3-methylbenzaldehyde extends to its use in fragrance chemistry as well. Its aromatic aldehyde structure contributes to its pleasant scent, which can be utilized in perfumes, cosmetics, and personal care products. A study published in Flavour and Fragrance Journal explored the sensory properties of various benzaldehydes, including 4-Ethenyl-3-methylbenzaldehyde. The researchers found that this compound had a distinctive floral-citrus aroma that could be used to enhance fragrance formulations.
In conclusion, 4-Ethenyl-3-methylbenzaldehyde (CAS No. 1691702-55-2) is a multifaceted compound with a wide range of applications in chemical and pharmaceutical research. Its unique structural features make it an excellent building block for organic synthesis, while its biological activities suggest potential uses in drug development. Additionally, its optical and electronic properties make it valuable for materials science applications, and its aromatic profile makes it useful in fragrance chemistry. As research continues to uncover new possibilities for this compound, it is likely to play an increasingly important role in various scientific disciplines.
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